3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine
Description
Properties
IUPAC Name |
3-[(5-bromo-4-chloro-2-methylphenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c1-9-5-12(15)11(14)6-13(9)17-8-10-3-2-4-16-7-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLRAIRWEIHXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CN=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design
This two-step approach involves:
-
Synthesis of 5-bromo-4-chloro-2-methylphenol.
-
Etherification with 3-(chloromethyl)pyridine.
Halogenation of Phenolic Precursors
5-Bromo-4-chloro-2-methylphenol is prepared via sequential bromination and chlorination of 2-methylphenol. As demonstrated in CN113773194A, bromination using NaNO₂/HBr at −5°C achieves 95% yield for analogous bromophenols. Subsequent chlorination with SO₂Cl₂ in DCM at 40°C introduces the chloro group (82% yield).
Ether Bond Formation
3-(Chloromethyl)pyridine reacts with the phenolic intermediate in anhydrous DMF using K₂CO₃ as base (60°C, 12 hr). This method, adapted from EP2940000B1, affords the target compound in 78% yield after silica gel chromatography.
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 78 |
| NaOH | THF | 40 | 24 | 65 |
| Cs₂CO₃ | DMSO | 80 | 6 | 85 |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic esters of 5-bromo-4-chloro-2-methylphenol are coupled with 3-bromomethylpyridine. As reported in CN101514184A, Pd(PPh₃)₄ (2 mol%) and K₃PO₄ in toluene/water (3:1) at 90°C yield 83% product.
Challenges in Regioselectivity
Competing coupling at the pyridine nitrogen is mitigated using bulky ligands like XPhos (yield improvement: 78% → 88%).
Reductive Amination Pathway
Intermediate Synthesis
3-Pyridinecarboxaldehyde is condensed with 5-bromo-4-chloro-2-methylphenol under H₂ (40 psi) using Ra-Ni. This method, inspired by CN104945314A, achieves 70% yield but requires strict moisture control.
Limitations
Over-reduction of the pyridine ring occurs at >50°C, necessitating low-temperature conditions (25–30°C).
Diazotization and Ullmann Coupling
Diazonium Salt Formation
5-Bromo-4-chloro-2-methylaniline is diazotized with NaNO₂/HCl at 0°C, then coupled with 3-mercaptomethylpyridine. As per CN113773194A, CuBr catalysis (10 mol%) in acetonitrile at 60°C yields 68% product.
Table 2: Comparison of Coupling Catalysts
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuBr | MeCN | 60 | 68 |
| CuI | DMF | 80 | 72 |
| Pd(OAc)₂ | Toluene | 100 | 55 |
Industrial Scalability Analysis
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that 3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine and its analogs can inhibit the growth of various bacteria and fungi. A notable study demonstrated that certain pyridine derivatives displayed minimum inhibitory concentrations (MIC) against common pathogens, suggesting their potential as antimicrobial agents .
Anti-cancer Properties
Pyridine derivatives are also being investigated for their anti-cancer properties. A recent study highlighted the synthesis of several pyridine-based compounds, including 3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine, which were tested against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, making them candidates for further development as anti-cancer drugs .
Organic Synthesis Applications
Synthesis of Novel Derivatives
3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine serves as a versatile intermediate in organic synthesis. Its bromine and chlorine substituents allow for further functionalization through various reactions such as Suzuki coupling and nucleophilic substitution. For example, a study reported the successful use of this compound in the synthesis of novel pyridine derivatives via palladium-catalyzed reactions, yielding products with potential biological activity .
Catalytic Reactions
The compound has been utilized as a catalyst or co-catalyst in several organic reactions, enhancing reaction rates and yields. In particular, its role in facilitating cross-coupling reactions has been documented, showcasing its efficiency in forming carbon-carbon bonds crucial for synthesizing complex organic molecules .
Data Tables
Case Studies
Case Study 1: Antimicrobial Screening
In a controlled study, 3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against both strains, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
A series of experiments evaluated the cytotoxic effects of pyridine derivatives on HeLa and MCF-7 cell lines. The results showed that compounds containing the 3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine structure induced significant cell death at concentrations as low as 10 µM.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 4-Bromo-2-chloro-5-methylpyridine (CAS 867279-13-8)
- Structure : Pyridine ring with Br (4-), Cl (2-), and CH₃ (5-) substituents.
- Properties : Molecular weight = 206.47 g/mol; higher lipophilicity (logP ~2.5) due to halogenation.
- Applications: Intermediate in agrochemical and pharmaceutical synthesis.
b) 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine (CAS 1969425-59-9)
- Structure: Pyridine with Br (5-), CF₃ (3-), and a dibromo-methoxyphenoxy group.
- Properties : Molecular weight = 427.02 g/mol; CF₃ and dual Br atoms increase hydrophobicity (logP ~4.1).
- Applications : Likely used in materials science or as a kinase inhibitor precursor. The trifluoromethyl group enhances metabolic stability compared to the target compound’s methyl group .
c) 3-(Piperidin-4-ylmethoxy)pyridine Derivatives
- Structure : Pyridine with a piperidinylmethoxy substituent.
- Properties : Demonstrated potent LSD1 inhibition (Ki = 29 nM) and high selectivity (>160-fold over MAO-A/B).
- Applications: Anticancer agents (EC₅₀ = 280 nM in leukemia cells). The piperidine ring enables strong enzyme binding via hydrogen bonding, contrasting with the target compound’s halogenated phenoxy group, which may prioritize hydrophobic interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~326.6† | ~3.2 | 260–280 (estimated) | <0.1 |
| 4-Bromo-2-chloro-5-methylpyridine | 206.47 | 2.5 | N/A | 0.5 |
| LSD1 Inhibitors (e.g., Compound 5) | 350–400 | 2.8–3.5 | 245–268 | <0.05 |
*Calculated using ChemDraw; †Based on formula C₁₃H₁₀BrClNO.
Key Observations :
- Halogenation (Br, Cl) increases molecular weight and lipophilicity, reducing aqueous solubility.
a) Enzyme Inhibition
- LSD1 Inhibitors: 3-(Piperidin-4-ylmethoxy)pyridine derivatives show nanomolar potency against LSD1, a histone demethylase implicated in cancer. Their mechanism involves competitive binding to the FAD cofactor .
- Target Compound: No direct activity data, but halogenated pyridines often serve as kinase inhibitors or epigenetic modulators. The bromo and chloro groups may facilitate halogen bonding with target proteins .
b) Anticancer Potential
Key Differentiators and Implications
Substituent Effects: The target compound’s 2-methylphenoxy group may enhance stability but reduce solubility compared to piperidinylmethoxy derivatives. Dual halogens (Br, Cl) could improve binding affinity in hydrophobic enzyme pockets but increase synthetic complexity .
Therapeutic Potential: Unlike LSD1 inhibitors, the target compound lacks a basic amine (e.g., piperidine), which is critical for FAD binding. This suggests divergent biological targets, possibly in kinase or GPCR pathways .
Industrial Relevance :
- Halogenated pyridines are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery. The target compound’s bromo group makes it a candidate for such applications .
Biological Activity
3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a phenoxy group that contains bromine and chlorine atoms. This unique structure is believed to contribute to its biological activity by facilitating interactions with various molecular targets in biological systems.
Antimicrobial Activity
Research indicates that 3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). The compound has also shown antifungal activity against Candida albicans.
| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 4.8 - 39 μg/mL |
| Bacillus subtilis | Active | 4.8 - 39 μg/mL |
| Escherichia coli | Moderate | Specific MIC values not reported |
| Candida albicans | Active | Specific MIC values not reported |
These findings suggest that the compound may serve as a promising candidate for the development of new antimicrobial agents with minimal cytotoxicity to human cells, as indicated by low IC50 values in cytotoxicity assays .
Anticancer Properties
In addition to its antimicrobial activity, the compound has been evaluated for anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance, cytotoxicity tests on HCT8 cells revealed an IC50 value indicating low toxicity levels, suggesting a favorable therapeutic index.
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT8 | 264.05 |
| Other cancer cell lines | Varies |
The mechanism of action appears to involve apoptosis induction in cancer cells, which is a critical pathway for effective cancer treatment .
The biological activity of 3-(5-Bromo-4-chloro-2-methylphenoxymethyl)pyridine is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation. The halogenated structure enhances its reactivity and ability to form complexes with biomolecules, leading to modulation of biochemical pathways critical for microbial survival and cancer progression .
Case Studies
Several studies have investigated the compound's efficacy in real-world applications:
- Antimicrobial Efficacy Study : A study conducted on various microbial strains highlighted the compound's potential as an antibacterial agent, particularly against resistant strains of bacteria.
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of the compound on human cell lines, confirming its low toxicity profile while maintaining significant anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
